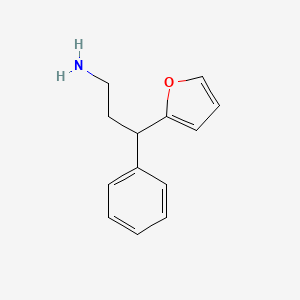

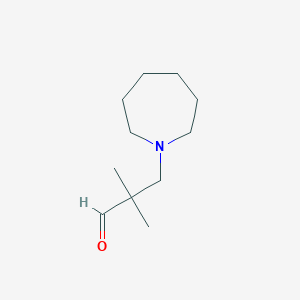

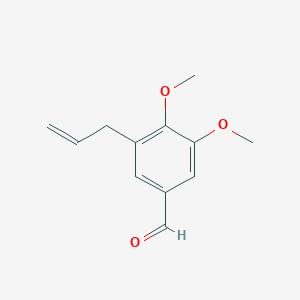

3-(Azepan-1-yl)-2,2-dimethylpropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)-2,2-dimethylpropanal, also known as 3-Aze-2,2-dimethylpropanal or 3-Aze-DMP, is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a pleasant, pungent odor and a boiling point of 111 °C. 3-Aze-DMP has numerous applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used for the synthesis of a variety of compounds, such as polymers, drugs, and other organic materials. Additionally, it has been used in the production of several insecticides, herbicides, and fungicides.

Scientific Research Applications

Antitumor Effects

3-(Azepan-1-yl)-2,2-dimethylpropanal, and related compounds, have been studied for their potential antitumor effects. For instance, a derivative of this compound, imipramine, was found to exhibit antitumor effects on glioma cells by inhibiting PI3K/Akt/mTOR signaling and inducing autophagic cell death (Jeon et al., 2011).

Magnetic Properties in Chemical Compounds

Studies on azide-bridged manganese(III) chains, including derivatives of this compound, have provided insights into the direct magnetostructural correlation in these compounds. Such research contributes to understanding antiferromagnetic interactions and spin canting in these structures (Song et al., 2014).

Protein Kinase Inhibitors

Derivatives of this compound have been explored as inhibitors for protein kinases, such as protein kinase B (PKB-alpha). These compounds have shown significant inhibitory activity and offer a basis for the development of new therapeutic agents (Breitenlechner et al., 2004).

Corrosion Inhibition

This compound and its derivatives have been utilized in inhibiting corrosion, particularly in oilfield acidizing environments. They act as mixed-type inhibitors and show high efficiency in protecting steel surfaces (Ituen & Asuquo, 2017).

Diverse Pharmacological Properties

The azepane motif, a key component of this compound, has been recognized for its diversity in pharmacological applications. Azepane-based drugs are used in treating various diseases, demonstrating the versatility of this structural motif in drug development (Zha et al., 2019).

Photodynamic Therapy Agents

Certain derivatives have shown potential as agents in photodynamic therapy (PDT), particularly in DNA targeting. This application underlines the significance of these compounds in therapeutic contexts (Uslan & Sesalan, 2013).

properties

IUPAC Name |

3-(azepan-1-yl)-2,2-dimethylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKFJELKWCPRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390163 |

Source

|

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842971-09-9 |

Source

|

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)